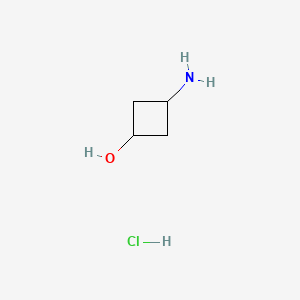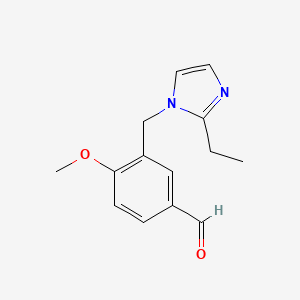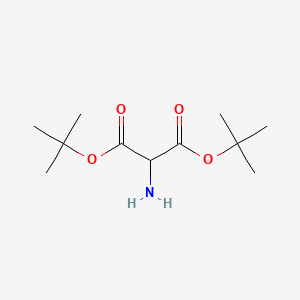
(11E)-Tetradecen-1-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-Tetradecen-1-ol-d5 is a stable compound that has been used in various scientific research applications. It is a hydrocarbon that has a molecular weight of 256.5 g/mol and is soluble in both organic and inorganic solvents. It is a monounsaturated hydrocarbon with a double bond between carbon atoms 11 and 12. This compound has a variety of uses in the scientific research field, such as in biochemical and physiological studies, lab experiments, and more.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (11E)-Tetradecen-1-ol-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
1-Bromo-3,3,3-trideuterio-2-methylpropane, Sodium hydride, Tetradecenal
Reaction
Step 1: Deprotonation of 1-Bromo-3,3,3-trideuterio-2-methylpropane with sodium hydride to form the corresponding carbanion., Step 2: Addition of the carbanion to tetradecenal to form (11E)-Tetradecen-1-ol-d5., Step 3: Purification of the product through distillation or chromatography.
Scientific Research Applications
(11E)-Tetradecen-1-ol-d5 has a wide range of applications in the scientific research field. It has been used in biochemical studies to investigate the structure and function of proteins and enzymes, as well as in physiological studies to examine the effects of hormones on the body. It has also been used in lab experiments to study the properties of organic molecules, as well as to test the efficacy of various drugs and treatments. Additionally, (11E)-Tetradecen-1-ol-d5 has been used in the development of new drugs and treatments, as well as in the production of synthetic materials.
Mechanism Of Action
(11E)-Tetradecen-1-ol-d5 has been found to interact with certain proteins and enzymes in the body, which can affect their structure and function. It has also been found to interact with certain hormones, which can affect the body’s physiological processes. Additionally, (11E)-Tetradecen-1-ol-d5 has been found to interact with certain drugs and treatments, which can affect their efficacy.
Biochemical And Physiological Effects
The biochemical and physiological effects of (11E)-Tetradecen-1-ol-d5 have not been extensively studied. However, it has been found to interact with certain proteins and enzymes, which can affect their structure and function. Additionally, it has been found to interact with certain hormones, which can affect the body’s physiological processes.
Advantages And Limitations For Lab Experiments
The use of (11E)-Tetradecen-1-ol-d5 in lab experiments has several advantages. It is a stable compound that is soluble in both organic and inorganic solvents, making it easy to work with. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are some limitations to using (11E)-Tetradecen-1-ol-d5 in lab experiments. For example, the effects of this compound on proteins and enzymes, as well as its interaction with certain hormones, have not been extensively studied, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for the use of (11E)-Tetradecen-1-ol-d5 in scientific research. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interaction with proteins, enzymes, and hormones. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and treatments, as well as in the production of synthetic materials. Finally, further research could be conducted to investigate the potential benefits of using (11E)-Tetradecen-1-ol-d5 in lab experiments.
properties
CAS RN |
199013-43-9 |
|---|---|
Product Name |
(11E)-Tetradecen-1-ol-d5 |
Molecular Formula |
C₁₄H₂₃D₅O |
Molecular Weight |
217.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
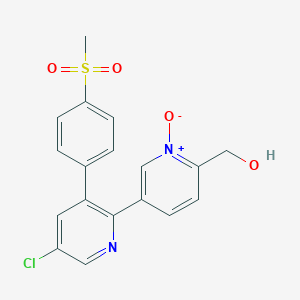
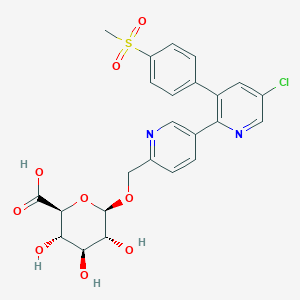
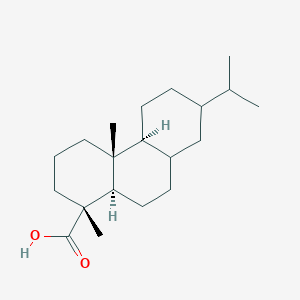
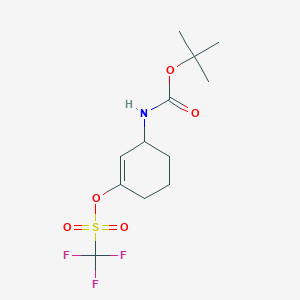
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
